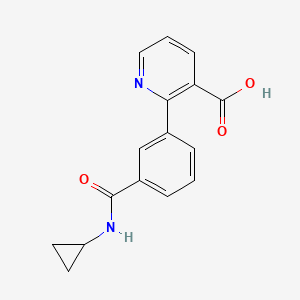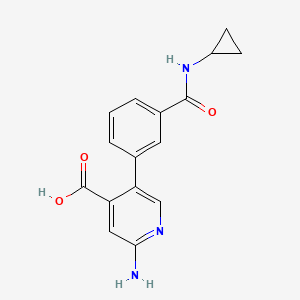
2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a trifluoromethoxyphenyl group, and a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 4-trifluoromethoxyaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Oxidation: Formation of 2-keto-5-(4-trifluoromethoxyphenyl)nicotinic acid.
Reduction: Formation of 2-hydroxy-5-(4-trifluoromethoxyphenyl)aniline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-(trifluoromethyl)benzoic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-Trifluoromethoxyphenylboronic acid
Comparison: 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is unique due to the presence of both a trifluoromethoxy group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the trifluoromethoxy group enhances its lipophilicity, improving its ability to interact with biological membranes .
Eigenschaften
IUPAC Name |
2-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNPXPCVFVCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688247 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261740-19-5 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6393584.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6393601.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393612.png)





